1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea
Description
This compound belongs to the urea-derived class of heterocyclic molecules, characterized by a central urea backbone (-NH-CO-NH-) linked to a thiophen-2-yl group and a 2,4-dioxooxazolidin-3-yl-substituted phenylethyl moiety. The oxazolidinone ring system (2,4-dioxooxazolidin-3-yl) is notable for its role in enhancing metabolic stability and bioavailability in drug-like molecules, while the thiophene group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-10-23-16(22)19(14)9-12(11-5-2-1-3-6-11)17-15(21)18-13-7-4-8-24-13/h1-8,12H,9-10H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBTTZSGCIJMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary subunits: a 2,4-dioxooxazolidine moiety and a thiophen-2-ylurea group. Retrosynthetic cleavage suggests the following intermediates:
- 2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethylamine : Serves as the urea-forming amine component.
- Thiophen-2-yl isocyanate : The electrophilic partner for urea bond formation.
Alternative routes may employ protected intermediates or in situ generation of reactive species to enhance yield and purity.
Synthetic Pathways and Methodological Variations
Isocyanate-Mediated Urea Coupling
This two-step approach is the most widely reported method for analogous urea derivatives.
Step 1: Synthesis of 2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethylamine
- Reactants :
- 3-Amino-1-phenylpropan-1-ol
- Ethyl chlorooxalate
- Conditions :
- Mechanism : Nucleophilic acyl substitution followed by intramolecular cyclization.
- Yield : 68–72% after silica gel chromatography.
Step 2: Urea Bond Formation
- Reactants :
- 2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethylamine
- Thiophen-2-yl isocyanate (1.2 eq)
- Conditions :
- Workup :
- Yield : 55–60%.
Key Analytical Data :
One-Pot Sequential Reaction
Recent patents disclose a telescoped process eliminating intermediate isolation:
Critical Process Parameters and Optimization
Solvent Selection
Temperature Control
Analytical Characterization and Quality Control
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H/¹³C NMR, HRMS | Match reference spectra |
| Purity | HPLC (C18, 254 nm) | ≥98% |
| Residual solvents | GC-MS | <500 ppm (ICH Q3C) |
| Heavy metals | ICP-OES | <10 ppm |
Stability Note : The compound degrades under acidic conditions (t₁/₂ = 3 h at pH 2), necessitating neutral storage buffers.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Isocyanate-mediated | 55–60% | 95–98% | Pilot-scale | $$$ |
| One-pot sequential | 65% | 93–95% | Bench-scale | $$ |
| Solid-phase | 70–75% | >95% | Microscale | $$$$ |
Industrial-Scale Considerations
- Cost Drivers :
- Safety :
- Environmental Impact :
- THF and DMF require dedicated waste treatment due to toxicity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazolidinone ring would yield amines.
Scientific Research Applications
Molecular Formula
The molecular formula of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea is . The compound features an oxazolidinone ring, a phenylethyl group, and a thiophene substituent, which contribute to its pharmacological properties.
Key Features
| Feature | Description |
|---|---|
| Oxazolidinone Ring | Provides structural stability and potential bioactivity |
| Phenylethyl Group | Enhances binding affinity to biological targets |
| Thiophene Substituent | May contribute to unique electronic properties |
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures often exhibit antimicrobial properties. The presence of the thiophene group may enhance these effects by interacting with bacterial ribosomes or other cellular targets. Studies have shown that derivatives of oxazolidinones can inhibit the growth of various pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics.
Anticancer Potential
The unique structure of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea may also allow it to act as an anticancer agent. Preliminary investigations have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.
Neuroprotective Effects
There is emerging evidence that compounds featuring oxazolidinone frameworks could provide neuroprotective benefits. The dual action of the phenylethyl and thiophene groups may facilitate interactions with neurotransmitter systems or protect neuronal cells from oxidative stress.
Case Study 1: Antimicrobial Activity Assessment
In a study published in Journal of Medicinal Chemistry, derivatives of oxazolidinones were tested against Gram-positive bacteria. The results indicated that modifications at the thiophene position significantly enhanced antibacterial activity compared to non-thiophene substituted analogs. This suggests that 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea could be a candidate for further development as an antibiotic .
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of similar urea derivatives revealed that compounds with oxazolidinone structures induced significant cytotoxicity in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 3: Neuroprotection Research
Research published in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cultures exposed to oxidative stress. Results demonstrated that certain derivatives improved cell viability and reduced markers of apoptosis, indicating potential for neuroprotective applications .
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s closest analogs include:
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) : Features a pyridine-thiophene-urea scaffold, exhibiting anticancer activity (IC₅₀ = 1.2–3.8 µM against 60 cancer cell lines) .
1-(3-Chloro-2-(3-fluorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-phenothiazin-10-yl-ethyl)thiourea (7k): Combines azetidinone and phenothiazine moieties, showing antimycobacterial activity at 10 µg/ml .
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea: A kinase inhibitor with a benzoimidazothiazole core, highlighting the role of bulky substituents in target selectivity .
Key Structural Differences :
Biological Activity
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an oxazolidinone framework, a phenylethyl group, and a thiophene moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea is C19H19N3O4S. The presence of the dioxo oxazolidine moiety enhances the compound's stability and reactivity, making it an interesting subject for further study.
| Property | Details |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 373.44 g/mol |
| IUPAC Name | 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(thiophen-2-yl)urea |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,4-dioxooxazolidine with thiophenol and phenylethylamine under controlled conditions. The process may require solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Synthetic Route Overview:
- Formation of Oxazolidinone : Reacting dioxo oxazolidine with phenylethylamine.
- Urea Formation : Introducing thiophenol to form the urea linkage.
- Purification : Using recrystallization or chromatography for purification.
Biological Activity
Research indicates that urea derivatives, including 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea, exhibit a broad spectrum of biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The presence of the thiophene moiety is associated with anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Effects
The structural characteristics of this compound may also confer antimicrobial properties. Urea derivatives have been documented to exhibit activity against various bacterial strains and fungi.
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea:
- In Vitro Studies : Research has shown that related thiourea compounds possess antioxidant activities and can inhibit specific cancer-related pathways.
- Mechanism of Action : The mechanism involves binding to active sites on enzymes related to cell proliferation and survival pathways, potentially leading to therapeutic effects in oncology .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the 2,4-dioxooxazolidin-3-yl moiety via cyclization of a β-amino alcohol with phosgene or carbonyldiimidazole under anhydrous conditions.
- Step 2: Introduction of the phenylethyl group through nucleophilic substitution or alkylation, using catalysts like triethylamine in dichloromethane.
- Step 3: Coupling the intermediate with a thiophen-2-yl isocyanate to form the urea linkage. Key optimizations include controlling temperature (0–25°C), solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography .
Q. How can researchers confirm the molecular structure and purity of the synthesized compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments and carbon frameworks.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.
- HPLC: Purity assessment (>95% purity threshold) using reverse-phase chromatography with UV detection at 254 nm .
Q. What methods are suitable for determining solubility and stability in preclinical studies?
- Solubility: Shake-flask method in buffers (pH 1.2–7.4) and DMSO, followed by UV-Vis spectrophotometry.
- Stability: Forced degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) with HPLC monitoring .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict binding interactions with biological targets?
- Target Selection: Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, based on structural analogs showing antiproliferative activity .
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation: Compare predicted binding affinities (ΔG values) with experimental IC data from enzyme inhibition assays. Adjust parameters for urea-oxazolidinone hydrogen bonding and π-π stacking with aromatic residues .
Q. How can discrepancies in reported biological activity data (e.g., IC) across studies be resolved?
- Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., trifluoromethyl vs. thiophene) and correlate with activity trends.
- Assay Standardization: Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability.
- Meta-Analysis: Use tools like Prism to pool data from multiple studies and identify outliers .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies: Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., tyrosine kinase) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Notes
- Ensure all methodologies are reproducible and align with ICH/USP standards for pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
